2-Chloro-N-(1H-indazol-3-yl)benzamide is a synthetic organic compound characterized by its unique structure that includes an indazole moiety and a benzamide group. The compound features a chlorine atom at the second position of the benzene ring, which contributes to its distinct chemical properties. Indazoles are known for their diverse biological activities, making this compound of particular interest in medicinal chemistry. The molecular formula for 2-chloro-N-(1H-indazol-3-yl)benzamide is CHClNO, with a molecular weight of approximately 271.70 g/mol .
This compound is classified under the category of indazole derivatives. Indazole derivatives have been extensively studied for their potential therapeutic applications due to their bioactive properties. Specifically, 2-chloro-N-(1H-indazol-3-yl)benzamide is noted for its role as an enzyme inhibitor, which has implications in various pharmacological contexts .
The synthesis of 2-chloro-N-(1H-indazol-3-yl)benzamide typically involves several key steps:
The synthesis may involve optimization of reaction conditions to enhance yield and purity, including temperature control, reaction time, and choice of solvents .
2-chloro-N-(1H-indazol-3-yl)benzamide can undergo various chemical reactions, including:
The mechanism of action for 2-chloro-N-(1H-indazol-3-yl)benzamide primarily involves its role as an enzyme inhibitor. Compounds containing indazole structures have been shown to inhibit various biological targets effectively.
Research indicates that this compound may interact with specific enzymes through competitive inhibition, wherein it binds to the active site of an enzyme, preventing substrate access. This mechanism is critical in developing therapeutic agents aimed at treating diseases where these enzymes play a pivotal role .
The compound exhibits significant biological activity, particularly as an inhibitor against certain targets, suggesting potential applications in medicinal chemistry .
2-chloro-N-(1H-indazol-3-yl)benzamide has several scientific uses primarily due to its biological activity:
Bioisosteric modifications represent a cornerstone in optimizing the pharmacological profile of 2-chloro-N-(1H-indazol-3-yl)benzamide derivatives. These strategic replacements maintain or enhance target binding while improving physicochemical properties and metabolic stability. The indazole nitrogen atoms (N1 and N2) offer distinct hydrogen-bonding capabilities that can be exploited through judicious bioisosteric substitution. For instance, replacing the benzamide carbonyl with a 1,2,4-oxadiazole heterocycle significantly improves metabolic stability while maintaining potent enzyme inhibition through conserved hydrogen-bonding interactions with target proteins [2]. This approach preserves the planar geometry essential for π-π stacking interactions while introducing heteroatoms that modulate electron distribution.
Table 1: Impact of Bioisosteric Replacements on Indazole Derivatives
Original Group | Bioisosteric Replacement | Impact on Compound Properties |
---|---|---|
Carboxamide | 1,2,4-Oxadiazole | ↑ Metabolic stability (hydrolytic resistance), → Binding affinity |
Catechol | Indazole | → PDE4 inhibition potency, ↓ Metabolic oxidation |
Hydrogen | Deuterium (at metabolically labile sites) | ↓ CYP-mediated metabolism, ↑ Plasma half-life |
Chlorobenzoyl | Fluorinated benzoyl | ↓ Metabolism, ↑ Membrane permeability |
Deuterium incorporation at metabolically vulnerable positions of the indazole scaffold reduces cytochrome P450-mediated degradation through the kinetic isotope effect. This strategy prolongs systemic exposure without altering the compound's target affinity [9]. Similarly, replacing the 2-chloro substituent with fluorine maintains steric and electronic properties while enhancing metabolic stability and membrane permeation. The strategic replacement of the entire catechol system in PDE4 inhibitors with indazole demonstrates how bioisosterism enables scaffold hopping while preserving pharmacophore geometry and key interactions [6]. These modifications exemplify rational design approaches to overcome limitations of the parent 2-chloro-N-(1H-indazol-3-yl)benzamide scaffold while maintaining its core biological activity.
Palladium-catalyzed cross-coupling reactions enable precise structural diversification of the 2-chloro-N-(1H-indazol-3-yl)benzamide scaffold at critical positions. The C3 position of indazole serves as an ideal handle for Suzuki-Miyaura couplings, allowing introduction of diverse aryl and heteroaryl groups that modulate steric and electronic properties. These reactions typically employ palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ with aqueous bases (K₂CO₃ or Cs₂CO₃) in toluene/ethanol mixtures at 80-100°C, achieving 60-85% yields for biphenyl-indazole conjugates [1]. The chloro substituent on the benzamide moiety offers additional opportunities for selective functionalization through Buchwald-Hartwig amination, enabling nitrogen-based diversification while preserving the indazole core.
Table 2: Palladium-Catalyzed Modifications of Indazole Derivatives
Reaction Type | Catalyst System | Key Modifications | Yield Range |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | C3-aryl, C3-heteroaryl | 65-85% |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | N1-alkyl, N1-aryl | 55-78% |
Direct Arylation | Pd(OAc)₂/PivOH | C5/C6-aryl substitution | 45-70% |
Notably, the Cadogan reaction provides efficient access to 2-aryl-2H-indazole precursors through ortho-nitrophenyl aldimine formation followed by triethyl phosphite-mediated reductive cyclization [1]. Subsequent palladium-catalyzed arylation at the C3 position enables rapid generation of molecular complexity. For 3-arylindazole derivatives like those in 2-chloro-N-(1H-indazol-3-yl)benzamide, microwave-assisted Suzuki couplings with arylboronic acids significantly reduce reaction times from hours to minutes while improving yields by 15-30% compared to conventional heating [3]. These methodologies enable systematic exploration of steric and electronic effects on target binding, particularly when coupling electron-deficient arylboronic acids that enhance the electrophilic character of the benzamide carbonyl.
Microwave irradiation has revolutionized the synthesis and optimization of 2-chloro-N-(1H-indazol-3-yl)benzamide derivatives by dramatically accelerating reaction kinetics and improving product purity. The condensation of indazole-3-amine with 2-chlorobenzoyl chloride under microwave irradiation (120°C, 150W) achieves complete conversion within 10 minutes compared to 6-8 hours under conventional reflux, suppressing diacylation byproducts that commonly form under prolonged thermal conditions [3]. This technique proves particularly valuable for constructing heterocyclic bioisosteres like 1,3,4-oxadiazoles directly appended to the indazole nitrogen. Microwave-mediated cyclodehydration of acylhydrazides using phosphorous oxychloride or polyphosphoric acid delivers these heterocycles in 80-92% yield with reaction times reduced from 12 hours to 20-30 minutes.
Table 3: Microwave Optimization of Key Synthetic Steps
Reaction | Conventional Method | Microwave Method | Yield Improvement |
---|---|---|---|
Amide bond formation | 6-8h, 80°C | 10min, 120°C | +25% (reduced hydrolysis) |
Oxadiazole cyclization | 12h, 110°C | 20-30min, 150°C | +30-35% |
Suzuki coupling | 24h, 85°C | 45min, 120°C | +15-20% |
The efficiency gains extend to structural diversification through one-pot multicomponent reactions. Sequential N-alkylation followed by palladium-catalyzed arylation under microwave conditions enables rapid generation of analogs with variations at both the indazole N1 position and C3 aryl group in under one hour total reaction time [8]. This accelerated synthesis supports comprehensive structure-activity relationship studies by enabling rapid exploration of sterically hindered and electron-rich substituents that would otherwise require prohibitive reaction times. Density Functional Theory (DFT) calculations performed on microwave-synthesized derivatives confirm that the electronic transitions observed in UV-Vis spectra correlate with HOMO-LUMO energy gaps between 3.5-4.2 eV, consistent with the conjugated system essential for biological activity [3].
Fragment-based drug discovery (FBDD) provides a powerful strategy for diversifying the 2-chloro-N-(1H-indazol-3-yl)benzamide scaffold by identifying minimal structural elements that retain target binding. The indazole-benzamide core serves as an ideal fragment due to its moderate size (MW <250 Da), favorable solubility, and presence of multiple vectors for chemical elaboration. Screening fragment libraries against biological targets has identified 3-phenyl-1H-indazole as a privileged substructure with intrinsic anticandidal activity, demonstrating that the benzamide moiety can be strategically added through fragment growing approaches [1]. This fragment exhibits ligand efficiencies (LE) >0.3 kcal/mol per heavy atom, providing an excellent starting point for optimization.
Three-dimensional metallofragments offer unique opportunities for expanding into underexplored chemical space around the indazole core. When screened against diverse protein targets, metallofragments occupying high normalized principal moment of inertia (PMI) values – indicative of 3D character – demonstrate binding to targets that recognize planar fragments poorly [5]. The indazole nitrogen atoms serve as excellent coordination sites for metal centers, generating complexes with well-defined 3D geometries that can probe deeper regions of target binding pockets. Thermal shift assays and surface plasmon resonance (SPR) screening confirm that such metallofragments based on the indazole scaffold exhibit measurable binding (KD 100-500 μM) to antimicrobial and kinase targets, providing starting points for fragment evolution [5].
Systematic fragment growing from the indazole C3 position, guided by X-ray crystallography of fragment-bound complexes, enables structure-driven optimization. Introduction of the 2-chlorobenzamide group in place of smaller substituents typically increases binding affinity by 10-100 fold while maintaining ligand efficiency >0.3 [9]. Merging strategies that combine the indazole fragment with complementary fragments binding to adjacent pockets have yielded hybrid molecules with sub-micromolar potency against resistant bacterial strains. This approach preserves the favorable physicochemical properties of the original fragment while significantly enhancing target engagement through synergistic interactions.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7